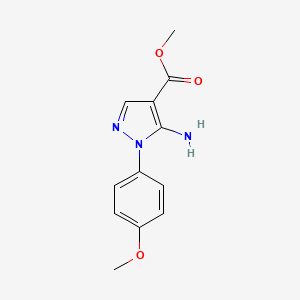

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides . A specific synthesis protocol for a similar compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, involves a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the amino group and the methoxyphenyl group in the “Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” compound likely contributes to its biological activity.Chemical Reactions Analysis

Pyrazole compounds, including “Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate”, can participate in various chemical reactions due to the presence of the pyrazole ring and the amino group. These reactions can lead to the formation of a wide range of bioactive agents, finding applications in the pharmaceutical and agrochemical industries .Aplicaciones Científicas De Investigación

Synthesis and Characterization

"Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate" serves as a key intermediate in the synthesis of a variety of complex molecules. For instance, Hassan et al. (2014) described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from similar compounds, highlighting the potential of these molecules in creating complex structures with potential biological activities (Hassan et al., 2014). Similarly, Yue et al. (2010) explored the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, demonstrating its utility in generating diverse chemical structures with varying activities (Yue et al., 2010).

Cytotoxicity Studies

The cytotoxicity of derivatives from "Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate" has been a subject of research, indicating its potential in medicinal chemistry. Hassan et al. (2014) investigated the cytotoxic activity of synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results for future cancer research applications (Hassan et al., 2014).

Molecular Structures and Supramolecular Assembly

The study of molecular structures and supramolecular assembly involving derivatives of "Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate" offers insights into the material science applications. Cuartas et al. (2017) described the synthesis and molecular structure of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, providing a basis for understanding the molecular interactions and assembly of such compounds (Cuartas et al., 2017).

Corrosion Inhibition

In the field of material science, derivatives of "Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate" have been explored as corrosion inhibitors. Yadav et al. (2016) investigated the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, highlighting the potential of these compounds in industrial applications (Yadav et al., 2016).

Antibacterial and Antifungal Activities

The antimicrobial properties of compounds derived from "Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate" have also been a subject of research. Rai et al. (2009) synthesized novel oxadiazole derivatives and evaluated their antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Rai et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5-amino-1h-pyrazolo derivatives, have been found to interact with a variety of enzymes and receptors . They have shown potential in the treatment of central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Mode of Action

This interaction could lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to the diseases they target . For instance, they may affect pathways related to inflammation, tumor growth, or bacterial proliferation, depending on their specific targets .

Result of Action

The molecular and cellular effects of Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate’s action would depend on its specific targets and mode of action. Given its potential targets, the compound could have a range of effects, such as reducing inflammation, inhibiting tumor growth, or combating bacterial infections .

Direcciones Futuras

The future research on “Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” and similar pyrazole compounds could focus on exploring their potential biological activities and developing more efficient synthesis methods. Given their versatile biological activities, these compounds could be potential candidates for drug development .

Propiedades

IUPAC Name |

methyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFWOEORAGPPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.